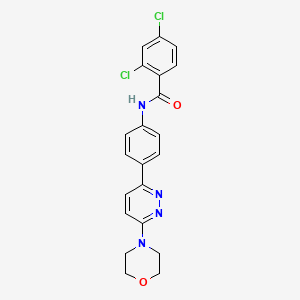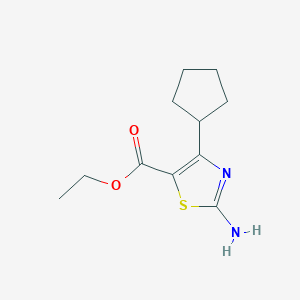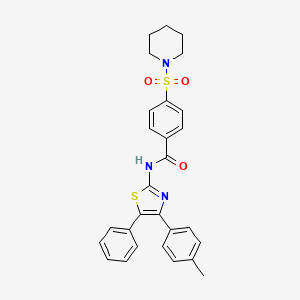
N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the thiazole family and has been shown to exhibit a range of biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Antimicrobial and Antibacterial Properties
- Some derivatives of N-(5-phenyl-4-(p-tolyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide have shown promising antimicrobial and antibacterial activities. For example, specific compounds synthesized from aryl thioamides have demonstrated inhibitory effects against various bacterial strains, including Mycobacterium tuberculosis, Escherichia coli, and Staphylococcus aureus (Khatiwora et al., 2013), (Bikobo et al., 2017).
Anticancer Activity
- Several compounds derived from this chemical structure have been evaluated for their potential anticancer properties. A study found that certain derivatives showed moderate to excellent anticancer activity against various cancer cell lines, indicating potential use in cancer therapy (Ravinaik et al., 2021).
Anti-Arrhythmic Properties
- Piperidine-based derivatives of this compound have been researched for their anti-arrhythmic activities. Some newly synthesized compounds were found to have significant anti-arrhythmic effects, suggesting potential applications in cardiovascular medicine (Abdel‐Aziz et al., 2009).
Neuroprotective and Antidementia Potential
- Certain piperidine derivatives have shown anti-acetylcholinesterase activity, which is relevant in the context of neurodegenerative diseases like Alzheimer's. These compounds could potentially be developed as antidementia agents (Sugimoto et al., 1990).
Enhancing Immune Responses
- Aminothiazole scaffold compounds, including derivatives of this chemical, have been identified as potential adjuvants to enhance immune responses in vaccines. They have shown to increase murine antigen-specific antibody responses when used with other adjuvants (Saito et al., 2022).
Propiedades
IUPAC Name |
N-[4-(4-methylphenyl)-5-phenyl-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S2/c1-20-10-12-21(13-11-20)25-26(22-8-4-2-5-9-22)35-28(29-25)30-27(32)23-14-16-24(17-15-23)36(33,34)31-18-6-3-7-19-31/h2,4-5,8-17H,3,6-7,18-19H2,1H3,(H,29,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTXOCORTNFPBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(3,4-difluorobenzamido)benzo[b]thiophene-3-carboxylate](/img/structure/B2373703.png)
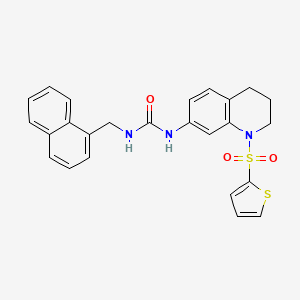
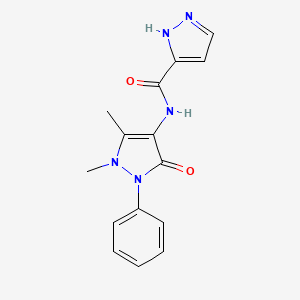
![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2373707.png)
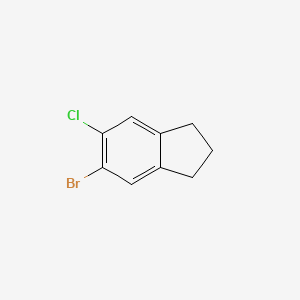
![(1R,5S)-6,6-Difluoro-3-oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B2373712.png)
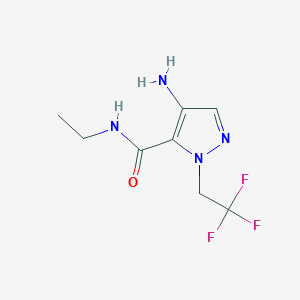
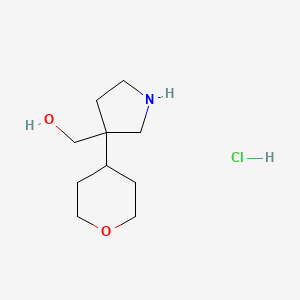
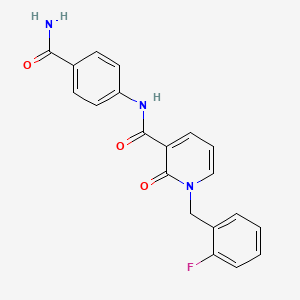
![2-(4-chlorophenyl)-4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2373721.png)
![3-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2373723.png)
![4-cyclopropyl-3-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2373724.png)
